REACTION_CXSMILES
|
[OH-].[K+].FC(F)(F)C([N:7]1[CH2:15][C@@H:14]2[C@H:9]([CH2:10][C:11]3[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=3[CH2:13]2)[CH2:8]1)=O>CO>[CH2:8]1[CH:9]2[CH:14]([CH2:13][C:12]3[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=3[CH2:10]2)[CH2:15][NH:7]1 |f:0.1|
|
Name
|
|
Quantity
|
8.67 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
trans-2-trifluoroacetyl-2,3,3a,4,9,9a-hexahydro-1H-benz[f]isoindole
|
Quantity
|
8.32 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N1C[C@H]2CC3=C(C[C@@H]2C1)C=CC=C3)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between diethyl ether and water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with three 200 mL portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo to a yellow oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash chromatography on an 8×15 cm silica column
|
Type
|
WASH
|
Details
|
eluting with a 40:10:1 mixture of methylene chloride, methanol, and 25% aqueous ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
Obtained 2.5 g of the trans isomer as a white solid, and 2.0 g of the cis isomer as a pale yellow solid
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C1NCC2CC3=C(CC12)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |